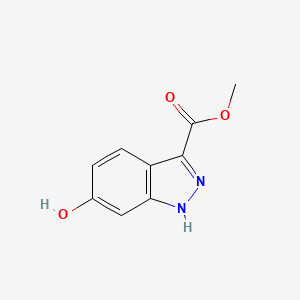

6-Hydroxy-3-indazolecarboxylic acid methyl ester

Description

Significance of Indazole Scaffolds in Synthetic and Medicinal Chemistry Research

The indazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, a term used to describe molecular frameworks that are capable of binding to multiple biological targets. This versatility has led to the discovery and development of numerous indazole-containing compounds with a wide spectrum of pharmacological activities. nih.gov The unique electronic structure and tautomeric forms of indazole allow it to engage in various non-covalent interactions with biological macromolecules, making it a valuable component in the design of potent and selective drugs.

The significance of the indazole scaffold is underscored by its presence in a number of commercially available drugs and clinical candidates. These compounds have shown efficacy in treating a range of conditions, including cancer, inflammation, and neurological disorders. The structural rigidity of the indazole ring system, combined with the potential for substitution at various positions, provides a robust platform for the synthesis of diverse compound libraries, which are essential for high-throughput screening and drug discovery programs.

Interactive Table: Prominent Biological Activities of Indazole Derivatives

| Biological Activity | Therapeutic Area |

| Anti-cancer | Oncology |

| Anti-inflammatory | Inflammatory Diseases |

| Kinase Inhibition | Oncology, Autoimmune Diseases |

| Anti-HIV | Virology |

| Antimicrobial | Infectious Diseases |

Overview of Indazolecarboxylic Acid Methyl Esters as Key Research Targets

Within the broader family of indazole derivatives, indazolecarboxylic acid methyl esters represent a critical subclass of compounds that serve as key intermediates and research targets. The presence of both the indazole core and a methyl ester functional group provides a versatile chemical handle for further synthetic modifications. bloomtechz.com The ester group can be readily hydrolyzed to the corresponding carboxylic acid, converted into amides, or reduced to an alcohol, allowing for the construction of more complex molecular architectures. bloomtechz.com

These compounds are frequently employed in the synthesis of agrochemicals and materials science applications, where the indazole moiety can impart desirable properties such as enhanced biological activity or specific optoelectronic characteristics. bloomtechz.com In pharmaceutical research, indazole-3-carboxylic acid methyl ester and its analogues are pivotal starting materials for the development of new therapeutic agents. bloomtechz.com Their utility as building blocks allows medicinal chemists to efficiently construct novel drug candidates with improved potency and selectivity. bloomtechz.com

Research Imperatives and Scholarly Focus for 6-Hydroxy-3-indazolecarboxylic acid methyl ester

The specific compound, this compound, is identified by the CAS number 1082040-54-7. chemicalbook.com Its availability from commercial suppliers indicates its utility as a research chemical and building block in synthetic chemistry. bldpharm.combldpharm.com The structure, featuring a hydroxyl group on the benzene (B151609) ring, offers an additional site for chemical modification, potentially influencing the compound's solubility, electronic properties, and biological interactions.

While the broader classes of indazole derivatives and indazolecarboxylic acid methyl esters are subjects of extensive research, dedicated scholarly articles focusing specifically on the synthesis, properties, and applications of this compound are not prominent in the current body of scientific literature. Its role is likely that of a specialized intermediate, synthesized for the purpose of constructing more complex target molecules within proprietary drug discovery programs or other research endeavors. The research imperatives for this compound are therefore implicitly linked to the broader goals of studies on 6-hydroxy-indazole derivatives, which are explored for their potential in various therapeutic areas. jmchemsci.com Further research and publication are needed to fully elucidate the specific scholarly focus and potential applications of this particular molecule.

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-hydroxy-1H-indazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-14-9(13)8-6-3-2-5(12)4-7(6)10-11-8/h2-4,12H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCZCVGGFXRTPII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NNC2=C1C=CC(=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501268505 | |

| Record name | Methyl 6-hydroxy-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501268505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082040-54-7 | |

| Record name | Methyl 6-hydroxy-1H-indazole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1082040-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 6-hydroxy-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501268505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthetic Methodologies for Indazolecarboxylic Acid Methyl Ester and Analogues

Established Synthetic Pathways for Indazolecarboxylic Acid Esters

The construction of the indazole-3-carboxylic acid ester core can be achieved through several strategic pathways, each offering distinct advantages in terms of starting materials, regioselectivity, and reaction conditions.

Nucleophilic Substitution Reactions on Halo Esters

Nucleophilic substitution reactions represent a fundamental approach to the N-alkylation of the indazole ring. This method typically involves the reaction of an indazole with a halo ester in the presence of a base. The reaction generally yields a mixture of N-1 and N-2 isomers, with the N-1 isomer often predominating. The choice of base and solvent can influence the ratio of the isomeric products. For instance, using potassium carbonate in DMF is a common practice. Basic hydrolysis of the resulting ester derivatives can then provide the corresponding indazole carboxylic acids.

Palladium Complex-Catalyzed Reductive N-Heterocyclization of Nitroarenes

Palladium-catalyzed reactions have emerged as powerful tools in heterocyclic synthesis. One such method is the reductive N-heterocyclization of o-nitroarenes. This approach can be applied to the synthesis of the indazole scaffold. For example, a dichlorobis(triphenylphosphine)palladium (PdCl2(PPh3)2)-tin(II) chloride (SnCl2) system can catalyze the reductive N-heterocyclization of N-(2-nitrobenzylidene)amine derivatives to yield 2H-indazole derivatives. This process involves the deoxygenation of the nitro group, often facilitated by a reducing agent like carbon monoxide, leading to a nitrene intermediate which then undergoes cyclization.

Another palladium-catalyzed approach involves the intramolecular amination of corresponding N-aryl-N′-(o-bromobenzyl)hydrazines to furnish 1-aryl-1H-indazoles. researchgate.net These methods highlight the versatility of palladium catalysis in forming the crucial N-N bond of the indazole ring system.

Regioselective Synthesis Protocols for 1-Substituted Indazole-3-carboxylic Acids

Controlling the regioselectivity of substitution on the indazole nucleus is a significant challenge in the synthesis of specific isomers. Several protocols have been developed to achieve regioselective synthesis of 1-substituted indazole-3-carboxylic acids.

One effective method starts from 2-halobenzoic acids. researchgate.net Another strategy involves the cyclization of aryl-substituted E-α-hydrazone esters. The reaction conditions for these cyclizations can be tuned to favor the formation of the desired N-1 substituted product. For example, copper-catalyzed intramolecular cyclization of hydrazones derived from 2-halobenzoic acids in the presence of a suitable ligand like L-proline can provide 1-substituted indazole-3-carboxylic acids with high regioselectivity. researchgate.net

The choice of starting materials and catalysts plays a crucial role in directing the substitution pattern. For instance, the reaction of arynes with N-tosylhydrazones can lead to 3-substituted indazoles through a [3+2] cycloaddition of an in-situ generated diazo compound. acs.orgnih.gov

One-Pot Methodologies for Indazole Scaffold Formation

One-pot syntheses are highly desirable as they reduce the number of workup and purification steps, leading to increased efficiency. Several one-pot methods for the construction of the indazole scaffold have been reported.

For example, a one-pot domino process has been developed for the synthesis of 1-aryl-1H-indazoles from acetophenone (B1666503) derivatives. researchgate.net This involves the in-situ formation of a hydrazone followed by a nucleophilic aromatic substitution (SNAr) ring closure. researchgate.net Another approach is the copper-catalyzed three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) to produce 2H-indazoles. organic-chemistry.org These methods provide rapid access to the indazole core from readily available starting materials.

Specific Approaches for the Synthesis of 6-Hydroxy-3-indazolecarboxylic acid methyl ester

The synthesis of the specifically substituted this compound requires a multi-step approach, often involving the initial synthesis of a precursor molecule followed by functional group transformations. A common strategy involves the synthesis of the corresponding 6-methoxy derivative, which can then be demethylated and esterified.

A plausible synthetic route can be envisioned starting from a substituted aniline. For example, 4-methoxy-2-nitroaniline (B140478) can be converted to 6-methoxy-1H-indazole-3-carboxylic acid. This precursor can then undergo demethylation to yield 6-hydroxy-1H-indazole-3-carboxylic acid.

Table 1: Potential Synthetic Route for 6-Hydroxy-3-indazolecarboxylic acid

| Step | Reaction | Key Reagents | Product |

| 1 | Diazotization and cyclization of a substituted aniline | NaNO₂, acid | Substituted Indazole Precursor |

| 2 | Introduction of the carboxylic acid group | Organolithium reagent, CO₂ | 6-Methoxy-1H-indazole-3-carboxylic acid |

| 3 | Demethylation | BBr₃ or HBr | 6-Hydroxy-1H-indazole-3-carboxylic acid |

The demethylation of the 6-methoxy group is a critical step. Reagents such as boron tribromide (BBr₃) are highly effective for cleaving aryl methyl ethers. chem-station.com Alternatively, strong acids like hydrobromic acid (HBr) can also be employed for this transformation. chem-station.com

Esterification Techniques for Carboxylic Acid Precursors

Once the 6-hydroxy-3-indazolecarboxylic acid precursor is obtained, the final step is the esterification of the carboxylic acid group to form the methyl ester.

The Fischer esterification is a classic and widely used method for this purpose. masterorganicchemistry.comorganic-chemistry.orglibretexts.org This reaction involves treating the carboxylic acid with an excess of the alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.comorganic-chemistry.org The reaction is an equilibrium process, and using the alcohol as the solvent helps to drive the equilibrium towards the formation of the ester. libretexts.org

A specific procedure for the synthesis of the unsubstituted indazole-3-carboxylic acid methyl ester involves refluxing the carboxylic acid in methanol (B129727) with a catalytic amount of methanesulfonic acid. researchgate.net This method could be adapted for the 6-hydroxy analogue. It is important to note that the phenolic hydroxyl group at the 6-position is also acidic and could potentially react. However, under the acidic conditions of the Fischer esterification, the carboxylic acid is significantly more reactive towards esterification than the phenol. If selectivity is a concern, protection of the phenolic hydroxyl group may be necessary prior to esterification, followed by a deprotection step. Common protecting groups for phenols include ethers (e.g., benzyl) or silyl (B83357) ethers.

Table 2: Fischer Esterification of 6-Hydroxy-3-indazolecarboxylic acid

| Reactants | Catalyst | Solvent | Product |

| 6-Hydroxy-3-indazolecarboxylic acid, Methanol | H₂SO₄ or TsOH | Methanol (excess) | This compound |

Hydroxyl Group Introduction and Positional Control

One plausible synthetic route to 6-hydroxyindazoles commences with a suitably substituted aromatic precursor, such as a 4-aminophenol (B1666318) derivative. The amino group serves as a handle for the subsequent cyclization to form the pyrazole (B372694) ring fused to the benzene (B151609) ring. For instance, a synthetic sequence could begin with the protection of the hydroxyl group of 4-aminophenol, followed by diazotization of the amino group and subsequent intramolecular cyclization. The choice of protecting group for the hydroxyl moiety is crucial to ensure compatibility with the reaction conditions of the subsequent steps.

An alternative strategy involves starting with a methoxy-substituted precursor, such as 6-methoxy-1H-indazole-3-carboxylic acid. The methoxy (B1213986) group can then be demethylated in a later step to yield the desired 6-hydroxy functionality. This approach can be advantageous as the methoxy group is generally more robust during the initial synthetic steps of forming the indazole core.

The Fischer indole (B1671886) synthesis, a classic method for preparing indoles from phenylhydrazones, can be conceptually adapted for the synthesis of indazoles. In this analogous approach, a (4-hydroxyphenyl)hydrazine derivative would be reacted with a suitable carbonyl compound to form a hydrazone. Subsequent acid-catalyzed cyclization would then yield the 6-hydroxyindazole core. The precise conditions and choice of catalyst are critical for achieving high regioselectivity and yield in such transformations.

Table 1: Methodologies for the Introduction of a 6-Hydroxy Group on the Indazole Ring

| Starting Material Precursor | Key Transformation(s) | Positional Control |

| 4-Aminophenol Derivative | Protection of OH, Diazotization, Cyclization | Pre-determined by the substitution pattern of the aniline |

| 6-Methoxy-1H-indazole | Demethylation | Functional group interconversion at the desired position |

| (4-Hydroxyphenyl)hydrazine | Hydrazone formation, Acid-catalyzed cyclization | Pre-determined by the substitution pattern of the hydrazine (B178648) |

Advanced Catalytic Systems and Green Chemistry Approaches in Indazole Synthesis

Modern organic synthesis places a strong emphasis on the development of efficient and environmentally benign methodologies. The synthesis of indazole derivatives has significantly benefited from the implementation of advanced catalytic systems and green chemistry principles, leading to higher yields, reduced reaction times, and minimized waste generation.

Advanced Catalytic Systems:

Transition metal catalysis has emerged as a powerful tool for the construction and functionalization of the indazole scaffold. Catalysts based on palladium and rhodium have been particularly effective. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce various substituents onto a pre-formed bromo-indazole core. Rhodium(III)-catalyzed C-H bond activation and functionalization offers a direct and atom-economical approach to building complexity on the indazole ring system. These methods often proceed with high regioselectivity, which is crucial for the synthesis of specifically substituted analogues.

Table 2: Examples of Advanced Catalytic Systems in Indazole Synthesis

| Catalyst | Reaction Type | Key Advantages |

| Palladium(II) acetate (B1210297) / Ligand | Cross-coupling (e.g., Suzuki-Miyaura) | High functional group tolerance, versatile for C-C bond formation |

| Rhodium(III) complexes | C-H Activation/Annulation | High atom economy, direct functionalization of C-H bonds |

| Cobalt(III) complexes | C-H Functionalization/Cyclization | Cost-effective, enables convergent synthesis |

Green Chemistry Approaches:

The principles of green chemistry are increasingly being integrated into the synthesis of indazoles. A prominent example is the use of microwave-assisted synthesis . Microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in a fraction of the time required for conventional heating. This technique has been successfully applied to various steps in indazole synthesis, including cyclization and functionalization reactions.

The choice of solvent is another critical aspect of green chemistry. Efforts are being made to replace hazardous organic solvents with more environmentally friendly alternatives. Water, ethanol (B145695), and polyethylene (B3416737) glycol (PEG) have been explored as greener reaction media for certain indazole syntheses.

Furthermore, the use of milder and more sustainable catalysts is a key area of research. For example, the use of ammonium (B1175870) chloride as a mild acid catalyst in grinding protocols represents a simple, cost-effective, and eco-friendly approach for the synthesis of some indazole derivatives. The development of reusable, heterogeneous catalysts is also a significant step towards more sustainable chemical processes.

Table 3: Green Chemistry Approaches in Indazole Synthesis

| Green Chemistry Principle | Application in Indazole Synthesis | Benefits |

| Alternative Energy Sources | Microwave-assisted reactions | Reduced reaction times, increased yields, energy efficiency |

| Safer Solvents | Use of water, ethanol, or PEG as reaction media | Reduced environmental impact and toxicity |

| Catalysis | Use of milder catalysts (e.g., NH4Cl), development of reusable catalysts | Reduced waste, improved safety, and process efficiency |

By combining the precise control offered by strategic synthetic design for hydroxyl group introduction with the efficiency and sustainability of advanced catalytic systems and green chemistry approaches, the synthesis of this compound and its analogues can be achieved in a more effective and responsible manner.

Chemical Transformations and Functional Derivatization of Indazolecarboxylic Acid Methyl Esters

Modulations of the Carboxyl Ester Moiety

The methyl ester group at the C-3 position of the indazole ring is a key functional handle that can be readily converted into other important chemical moieties, including carboxylic acids, hydrazides, and amides.

The conversion of the methyl ester to the corresponding carboxylic acid is a fundamental transformation, often serving as a preliminary step for further reactions such as amide coupling or decarboxylation. This is typically achieved through basic hydrolysis. nih.gov The reaction involves treating the ester with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in a suitable solvent system like a mixture of methanol (B129727) and water. The reaction mixture is usually heated to facilitate the saponification process. Subsequent acidification of the reaction mixture protonates the carboxylate salt, leading to the precipitation of the desired 6-hydroxy-3-indazolecarboxylic acid. The efficiency of this hydrolysis is generally high, providing the carboxylic acid in good yield. nih.gov

Table 1: General Conditions for Hydrolysis of Indazole Methyl Esters

| Parameter | Condition |

| Reagent | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) |

| Solvent | Methanol/Water or Ethanol (B145695)/Water |

| Temperature | Room Temperature to Reflux |

| Work-up | Acidification (e.g., with HCl) to precipitate the acid |

The synthesis of hydrazides from methyl esters is a direct and efficient process involving nucleophilic acyl substitution. This transformation is accomplished by reacting 6-hydroxy-3-indazolecarboxylic acid methyl ester with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), often in an alcoholic solvent such as ethanol or methanol. google.com The reaction mixture is typically heated under reflux for several hours. The hydrazide product, 6-hydroxy-1H-indazole-3-carbohydrazide, often precipitates from the reaction mixture upon cooling and can be isolated by simple filtration. This method is widely used due to its operational simplicity and generally high yields. google.com These hydrazide derivatives serve as important intermediates for the synthesis of various heterocyclic compounds.

Table 2: Typical Reaction for Hydrazide Formation

| Starting Material | Reagent | Solvent | Condition | Product |

| This compound | Hydrazine Hydrate (80-100%) | Ethanol | Reflux, 6-12 hours | 6-Hydroxy-1H-indazole-3-carbohydrazide |

While traditional amide synthesis involves the conversion of the ester to a carboxylic acid followed by coupling with an amine, modern cross-coupling methods allow for the direct conversion of esters to amides. These reactions, often catalyzed by transition metals like nickel or palladium, provide a more efficient route. researchgate.netmdpi.com

In a typical nickel-catalyzed amidation, this compound can be reacted directly with a primary or secondary amine in the presence of a nickel catalyst, such as Ni(cod)₂, and a specific ligand, like an N-heterocyclic carbene (NHC). mdpi.com These reactions proceed via the oxidative addition of the catalyst into the C(acyl)-O bond of the ester, followed by reaction with the amine and subsequent reductive elimination to yield the amide product. mdpi.com This direct approach avoids the use of stoichiometric activating agents required in traditional carboxylic acid-based amide couplings. researchgate.net

Table 3: Nickel-Catalyzed Amide Cross-Coupling

| Component | Example | Role |

| Ester | This compound | Electrophile |

| Amine | Various primary/secondary amines | Nucleophile |

| Catalyst | Ni(cod)₂ | Pre-catalyst |

| Ligand | IPr (1,3-bis(2,6-diisopropylphenyl)imidazole-2-ylidene) | Stabilizes catalytic species |

| Solvent | Toluene or Dioxane | Reaction Medium |

| Temperature | High Temperature (e.g., 140 °C) | To drive the reaction |

Functionalization at Indazole Nitrogen Atoms (N-1 and N-2 Isomers)

The indazole ring contains two nitrogen atoms, N-1 and N-2, both of which can be functionalized, typically through alkylation or acylation reactions. The reaction of 1H-indazoles with electrophiles, such as alkyl halides, in the presence of a base often results in a mixture of N-1 and N-2 substituted isomers. nih.gov The ratio of these isomers is highly dependent on the reaction conditions, including the nature of the solvent, the base used, and steric effects. nih.gov

Generally, the N-1 isomer is considered the thermodynamically more stable product, while the N-2 isomer is often favored under kinetic control. nih.gov For instance, the alkylation of an indazole ester with an alkyl halide in the presence of a base like potassium carbonate in an aprotic solvent such as DMF can lead to a mixture of N-1 and N-2 alkylated products, with the N-1 isomer often predominating. nih.gov The specific substitution pattern on the indazole ring of this compound can influence the regioselectivity of these N-functionalization reactions. Careful selection of reaction conditions is therefore critical to selectively obtain the desired N-1 or N-2 isomer. researchgate.net

Diversification Strategies for the Indazole Ring System

Beyond modifications at the ester and nitrogen positions, the core indazole ring itself can be functionalized to introduce further chemical diversity.

Halogen atoms can be introduced onto the indazole ring through various methods, although direct halogenation can sometimes lack regioselectivity. A more controlled and synthetically valuable strategy is halodecarboxylation. This process involves the replacement of a carboxylic acid group with a halogen atom (Cl, Br, or I). acs.orgnih.gov

To apply this to this compound, the ester group must first be hydrolyzed to the corresponding carboxylic acid, 6-hydroxy-3-indazolecarboxylic acid, as described in section 3.1.1. This (hetero)aromatic carboxylic acid can then undergo decarboxylative halogenation. princeton.edu Modern methods often utilize photoredox or transition-metal catalysis. For example, a copper-catalyzed process can be used for bromination or iodination, where an aryl radical intermediate is generated and subsequently trapped by a halogen atom source. princeton.edu This strategy allows for the regioselective introduction of a halogen at the C-3 position, a transformation not easily achieved by direct electrophilic aromatic substitution. This reaction is a powerful tool for converting readily available carboxylic acids into valuable organic halides. acs.orgnih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of diverse substituents onto the indazole core. The Suzuki-Miyaura and Heck reactions are particularly prominent in this regard.

The Suzuki-Miyaura coupling reaction, which couples an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base, is a widely used method for the arylation and vinylation of heterocyclic compounds. mit.eduacs.org For indazole derivatives, this reaction is typically performed on a halogenated precursor, most commonly at the C3, C5, or C7 positions. nih.govnih.gov While direct Suzuki-Miyaura coupling on this compound has not been extensively reported, studies on analogous systems, such as 3-iodo-1H-indazole, demonstrate the feasibility of this transformation. mdpi.com The presence of the unprotected N-H group in the indazole ring can sometimes inhibit the catalytic cycle; however, the use of specific ligands like SPhos and XPhos can facilitate the coupling of unprotected nitrogen-rich heterocycles. mit.edu In a typical protocol, the N-H group is often protected, for instance as a Boc-derivative, to ensure efficient coupling. mdpi.com

A general representation of a Suzuki-Miyaura coupling on a protected 3-iodo-indazole scaffold is shown below:

Table 1: Examples of Suzuki-Miyaura Coupling on Indazole Scaffolds

Click to view table

| Indazole Substrate | Boronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

| 3-Iodo-1-(tert-butoxycarbonyl)-1H-indazole | Phenylboronic acid | Pd(dppf)Cl2 | K2CO3 | Dioxane/H2O | 96 | mdpi.com |

| 3-Chloro-1H-indazole | 3-Fluorophenylboronic acid | Pd2(dba)3/SPhos | K3PO4 | Dioxane/H2O | 85 | mit.edu |

| 7-Bromo-4-sulfonamido-1H-indazole | 4-Methoxyphenylboronic acid | Pd(PPh3)4 | K2CO3 | Dioxane/H2O | 88 | nih.gov |

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. nih.gov This reaction provides a valuable method for the C3-vinylation of indazoles, typically starting from a 3-iodoindazole derivative. amazonaws.com Similar to the Suzuki-Miyaura coupling, the N-H group of the indazole is often protected to prevent side reactions and improve yields. amazonaws.com The reaction conditions generally involve a palladium catalyst, a phosphine (B1218219) ligand, and a base.

A representative Heck reaction on a protected 3-iodoindazole is illustrated as follows:

Table 2: Examples of Heck Reaction on Indazole Scaffolds

Click to view table

| Indazole Substrate | Alkene | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

| 1-Benzoyl-3-iodo-1H-indazole | Methyl acrylate | Pd(OAc)2/P(o-tol)3 | Et3N | DMF | 85 | amazonaws.com |

| N-Boc-3-iodo-indazole | Styrene | Pd(OAc)2 | Et3N | DMF | 78 | researchgate.net |

For the application of these cross-coupling reactions to this compound, it is anticipated that the hydroxyl group would require protection, for example, as a methoxy (B1213986) or benzyloxy ether, to prevent interference with the catalytic cycle. Furthermore, the ester at the C3 position would need to be converted to a halide to serve as the coupling partner.

Cycloaddition Reactions for Fused Heterocyclic Systems (e.g., Oxadiazoles)

Cycloaddition reactions are a powerful strategy for the construction of fused heterocyclic systems, leading to molecules with extended conjugation and diverse biological activities. The synthesis of fused oxadiazoles (B1248032) from indazole precursors is a notable example. researchgate.netnih.govrsc.org

The most common route to 1,3,4-oxadiazoles involves the cyclodehydration of a 1,2-diacylhydrazine intermediate. organic-chemistry.org In the context of this compound, the methyl ester can be converted to the corresponding acid hydrazide by treatment with hydrazine hydrate. nih.gov This indazole-3-carbohydrazide can then be reacted with a variety of reagents to form the fused oxadiazole ring.

One common method involves the reaction of the acid hydrazide with a carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). researchgate.net

A general scheme for the synthesis of an indazolo-oxadiazole is shown below:

Table 3: General Methods for the Synthesis of 1,3,4-Oxadiazoles from Acid Hydrazides

Click to view table

| Reagent | Conditions | Product Type | Reference |

| R'COOH | POCl3, reflux | 2,5-Disubstituted 1,3,4-oxadiazole | researchgate.net |

| CS2, KOH | EtOH, reflux; then cyclization | 5-Mercapto-1,3,4-oxadiazole | researchgate.net |

| Orthoesters | Acid catalyst | 2-Substituted 1,3,4-oxadiazole | organic-chemistry.org |

Regioselective and Stereoselective Synthesis of Advanced Intermediates

The regioselective and stereoselective functionalization of the indazole core is crucial for the synthesis of advanced intermediates with well-defined three-dimensional structures, which is often a prerequisite for potent biological activity.

Regioselective Synthesis:

A key aspect of the functionalization of indazoles is the control of regioselectivity during N-alkylation or N-arylation, as substitution can occur at either the N1 or N2 position. nih.govbeilstein-journals.org The outcome of these reactions is influenced by a variety of factors, including the nature of the electrophile, the base, the solvent, and the substituents on the indazole ring. nih.govresearchgate.net

For instance, in the N-alkylation of methyl 5-bromo-1H-indazole-3-carboxylate, a close analog of the title compound, the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to favor N1-alkylation, whereas the use of cesium carbonate (Cs2CO3) can lead to a preference for N2-alkylation under certain conditions. nih.govbeilstein-journals.org The regioselectivity is often governed by a combination of steric and electronic effects, as well as the potential for chelation between the substituent at the C3 position and the metal cation of the base. nih.gov

Table 4: Regioselectivity in the N-Alkylation of Methyl 5-bromo-1H-indazole-3-carboxylate

Click to view table

| Alkylating Agent | Base | Solvent | N1:N2 Ratio | Yield (%) | Reference |

| Isopropyl iodide | NaH | DMF | 45:55 | 84 | beilstein-journals.org |

| n-Pentyl bromide | NaH | THF | >99:1 | 95 | researchgate.net |

| Benzyl bromide | Cs2CO3 | DMF | 55:45 | 92 | beilstein-journals.org |

Stereoselective Synthesis:

The development of stereoselective methods for the functionalization of indazoles is an emerging area of research. One approach involves the use of chiral catalysts to control the stereochemistry of reactions at or near the indazole core. For example, a highly C3-selective allylation of N-(benzoyloxy)indazoles has been achieved using copper hydride (CuH) catalysis with a chiral phosphine ligand, leading to the formation of C3-allyl indazoles with a quaternary stereocenter in high enantioselectivity. mit.eduacs.orgnih.govamazonaws.comchemrxiv.org This "umpolung" strategy, where the indazole acts as an electrophile rather than a nucleophile, opens up new avenues for the stereoselective synthesis of complex indazole derivatives. mit.eduacs.orgnih.govamazonaws.comchemrxiv.org

Although this specific methodology has not been reported for this compound, it highlights the potential for developing stereoselective transformations on appropriately activated indazole substrates. The synthesis of advanced intermediates with defined stereochemistry is critical for applications in drug discovery, where the biological activity of enantiomers can differ significantly.

Advanced Spectroscopic and Structural Elucidation Techniques in Indazole Research

Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 6-Hydroxy-3-indazolecarboxylic acid methyl ester, both ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy would be employed to map the connectivity of atoms and define the chemical environment of each nucleus.

In a hypothetical ¹H NMR spectrum, distinct signals would be expected for each unique proton in the molecule. The aromatic protons on the indazole ring would typically appear in the downfield region (δ 6.5-8.5 ppm), with their specific chemical shifts and coupling patterns (e.g., doublets, triplets) revealing their positions relative to one another and the substituent groups. The hydroxyl proton (-OH) would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent. The methyl ester protons (-OCH₃) would present as a sharp singlet, typically in the range of δ 3.5-4.0 ppm.

The corresponding ¹³C NMR spectrum would provide complementary information, with each unique carbon atom giving rise to a distinct signal. The carbonyl carbon of the ester group would be expected to resonate at a significantly downfield chemical shift (δ 160-180 ppm). The carbons of the aromatic indazole core would appear in the δ 110-160 ppm region, with the carbon attached to the hydroxyl group showing a characteristic shift. The methyl carbon of the ester group would be found in the upfield region of the spectrum.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 8.5 | 110 - 160 |

| Hydroxyl OH | Variable (broad singlet) | - |

| Ester OCH₃ | 3.5 - 4.0 (singlet) | ~50-60 |

| Ester C=O | - | 160 - 180 |

Note: The table above presents generalized predicted chemical shift ranges. Actual experimental values are required for definitive structural assignment.

High-Resolution Mass Spectrometry (MS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. For this compound (molecular formula C₉H₈N₂O₃), HRMS would provide a highly precise mass measurement of the molecular ion. This experimental value would be compared against the calculated theoretical mass to confirm the molecular formula.

The mass spectrum would also display a characteristic fragmentation pattern, which offers further structural insights. Common fragmentation pathways for a molecule of this type might include the loss of the methoxy (B1213986) group (-OCH₃) from the ester, or the loss of a neutral carbon monoxide (CO) molecule. The analysis of these fragment ions helps to piece together the molecular structure.

Data Table: Expected High-Resolution Mass Spectrometry Data

| Ion | Formula | Calculated Mass (m/z) |

| [M]⁺ | C₉H₈N₂O₃ | 192.0535 |

| [M+H]⁺ | C₉H₉N₂O₃ | 193.0613 |

| [M+Na]⁺ | C₉H₈N₂O₃Na | 215.0432 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would be expected to show several characteristic absorption bands that confirm the presence of its key functional groups.

A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The C=O stretching vibration of the ester carbonyl group would give rise to a strong, sharp peak typically in the range of 1700-1750 cm⁻¹. The spectrum would also feature C-O stretching vibrations for the ester and the hydroxyl group, as well as C-H stretching and bending vibrations for the aromatic ring and the methyl group. Aromatic C=C stretching absorptions would also be present in the 1450-1600 cm⁻¹ region.

Data Table: Characteristic Infrared Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (broad) |

| Ester (C=O) | C=O Stretch | 1700 - 1750 (strong, sharp) |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Ester/Phenol | C-O Stretch | 1000 - 1300 |

| Aromatic/Alkyl | C-H Stretch | 2850 - 3100 |

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

While spectroscopic methods provide valuable information about connectivity and functional groups, single crystal X-ray diffraction is the gold standard for unambiguously determining the three-dimensional arrangement of atoms in the solid state. To perform this analysis, a suitable single crystal of this compound would need to be grown.

Theoretical and Computational Chemistry Investigations of Indazolecarboxylic Acid Methyl Esters

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiles

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, enabling the accurate calculation of a molecule's electronic structure. These calculations are fundamental to understanding the molecule's geometry, stability, and reactivity. For 6-Hydroxy-3-indazolecarboxylic acid methyl ester, DFT studies would elucidate key electronic and structural features.

Molecular Geometry Optimization and Conformational Analysis

The first step in a DFT study is the optimization of the molecular geometry to find the lowest energy conformation. For this compound, this would involve determining the most stable arrangement of its atoms in three-dimensional space. The planarity of the indazole ring is a key feature, and calculations would provide precise bond lengths, bond angles, and dihedral angles.

For instance, studies on related indazole derivatives have shown that the fusion of the benzene (B151609) and pyrazole (B372694) rings results in a relatively rigid bicyclic system. The orientation of the hydroxyl group at the 6-position and the methyl ester group at the 3-position would be critical. It is expected that the methyl ester group may exhibit some rotational freedom, and conformational analysis would identify the most energetically favorable orientation, which is often influenced by intramolecular hydrogen bonding or steric hindrance.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative)

| Parameter | Predicted Value (Å or °) |

|---|---|

| C-C (aromatic) | 1.38 - 1.42 Å |

| C-N (pyrazole ring) | 1.32 - 1.38 Å |

| N-N (pyrazole ring) | ~1.35 Å |

| C=O (ester) | ~1.22 Å |

| C-O (ester) | ~1.35 Å |

| O-H (hydroxyl) | ~0.97 Å |

| C-N-N (angle) | ~110-112° |

Note: These values are illustrative and based on general parameters for similar functional groups and heterocyclic systems.

Frontier Molecular Orbital (HOMO/LUMO) Theory and Energy Gap Analysis

Frontier Molecular Orbital (FMO) theory is crucial for predicting a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept electrons.

For this compound, the HOMO is expected to be localized primarily on the electron-rich indazole ring system, particularly influenced by the electron-donating hydroxyl group. The LUMO, conversely, would likely be distributed over the electron-withdrawing carboxylic acid methyl ester group and the pyrazole part of the indazole ring.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of chemical stability and reactivity. A large energy gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and more reactive. DFT calculations on indazole derivatives have shown that the nature and position of substituents significantly influence the HOMO-LUMO gap. The presence of both an electron-donating group (-OH) and an electron-withdrawing group (-COOCH3) on the indazole scaffold would likely result in a moderate energy gap.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)

| Parameter | Predicted Energy (eV) |

|---|---|

| HOMO Energy | -6.0 to -7.0 eV |

| LUMO Energy | -1.5 to -2.5 eV |

Note: These are estimated energy ranges based on typical values for similar organic molecules.

Electrostatic Potential Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative electrostatic potential (typically colored red or yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are electron-deficient and prone to nucleophilic attack.

In this compound, the negative potential is expected to be concentrated around the oxygen atoms of the hydroxyl and carbonyl groups, as well as the nitrogen atoms of the pyrazole ring. These areas represent potential sites for hydrogen bonding and interaction with electrophiles. The positive potential would likely be located around the hydrogen atom of the hydroxyl group and the hydrogen atoms attached to the indazole ring. This information is critical for understanding intermolecular interactions, such as those with biological receptors.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is extensively used in drug discovery to understand how a small molecule might interact with a biological target.

For this compound, docking simulations would involve placing the molecule into the binding site of a specific protein target. The indazole scaffold is a common motif in kinase inhibitors, and thus, a relevant target could be the ATP-binding site of a protein kinase. The simulation would predict the binding pose and calculate a docking score, which is an estimate of the binding affinity.

The predicted interactions would likely involve hydrogen bonds between the hydroxyl and carbonyl groups of the ligand and amino acid residues in the protein's active site. For example, the hydroxyl group could act as a hydrogen bond donor, while the carbonyl oxygen could act as a hydrogen bond acceptor. The aromatic indazole ring could also form π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Table 3: Predicted Ligand-Target Interactions from Molecular Docking (Illustrative Example with a Protein Kinase)

| Interaction Type | Potential Interacting Residues |

|---|---|

| Hydrogen Bond (Donor) | Aspartic Acid, Glutamic Acid |

| Hydrogen Bond (Acceptor) | Lysine, Arginine, Serine |

| π-π Stacking | Phenylalanine, Tyrosine |

Molecular Dynamics (MD) Simulations for Ligand-Receptor Complex Stability

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time, providing insights into the stability and flexibility of the ligand-receptor complex.

An MD simulation of the this compound-protein complex would reveal how the ligand and protein adapt to each other's presence. Key parameters to analyze from an MD simulation include the root-mean-square deviation (RMSD) and the root-mean-square fluctuation (RMSF). A stable RMSD for the ligand and the protein backbone would suggest that the binding pose is stable over time. RMSF analysis would highlight flexible regions of the protein and the ligand.

Furthermore, MD simulations can be used to calculate the binding free energy, which is a more accurate measure of binding affinity than the docking score. This calculation can help to validate the docking results and provide a more reliable prediction of the ligand's potency. For indazole derivatives, MD simulations have been used to confirm the stability of their interactions within the active sites of their target proteins. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules.

To build a QSAR model for a series of indazole derivatives, including analogs of this compound, a dataset of compounds with their measured biological activities is required. Various molecular descriptors, which are numerical representations of the chemical structure, would be calculated for each compound. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices).

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to develop an equation that correlates the descriptors with the biological activity. For indazole derivatives, QSAR studies have identified the importance of certain steric and electronic features for their activity as inhibitors of various enzymes. nih.govresearchgate.net A QSAR model could reveal, for instance, that increasing the hydrogen-bonding capacity at the 6-position or modifying the electronic properties of the ester at the 3-position could lead to improved biological activity.

Thermochemical Property Determinations through Computational Methods (e.g., Enthalpy of Formation)

While comprehensive computational studies detailing the thermochemical properties of this compound are not extensively available in public literature, the thermochemistry of related indazole compounds has been successfully investigated through a combination of experimental and theoretical methods. These studies provide a framework for how such properties are determined and highlight the utility of computational chemistry in this field.

For instance, research on indazole, 1H-indazole-3-carboxylic acid, 1H-indazole-5-carboxylic acid, 1H-indazole-6-carboxylic acid, and 1-methyl-1H-indazole-6-carboxylic methyl ester has utilized isoperibolic calorimetry and thermogravimetry to experimentally determine their molar standard enthalpies of formation in condensed and gas phases. researchgate.net These experimental values serve as crucial benchmarks for validating computational results. researchgate.net

In that study, the gas-phase enthalpy of formation values were compared with results from computational methods employing auxiliary density functional theory (DFT) with the deMon2k software. researchgate.net This comparative approach, leveraging both experimental data and theoretical calculations, is a common practice in thermochemical studies to ensure the accuracy and reliability of the findings.

Computational approaches, such as DFT and high-level ab initio molecular orbital calculations (like G3(MP2)//B3LYP), have proven effective in estimating gas-phase enthalpies of formation for various indazole derivatives. researchgate.net These methods allow for the analysis of how different structural features and substituent groups on the indazole ring influence the compound's thermodynamic stability. researchgate.net For example, theoretical calculations have been used to show that 6-aminoindazole is the most thermodynamically stable among its isomers. researchgate.net

Although specific data tables for this compound are not available, the established methodologies demonstrate a robust pathway for future computational investigations into its thermochemical properties, including its enthalpy of formation. Such studies would typically involve geometry optimization of the molecule's three-dimensional structure followed by frequency calculations to confirm a true energy minimum. nih.gov The resulting data would then be used to calculate key thermochemical parameters.

Applications As Precursors and Chemical Scaffolds in Academic Research

Role in Medicinal Chemistry Research and Molecular Design

The indazole core is a prominent privileged scaffold in medicinal chemistry due to its ability to interact with various biological targets. 6-Hydroxy-3-indazolecarboxylic acid methyl ester serves as a crucial starting material and building block in the design and synthesis of new therapeutic agents.

Development of Novel Indazole-Based Scaffolds for Biological Activity

The inherent biological relevance of the indazole nucleus makes this compound a key component in the development of new molecular frameworks with potential therapeutic applications. Researchers utilize this compound as a foundational structure to synthesize more complex indazole derivatives. The presence of the hydroxyl and methyl ester groups provides reactive sites for further chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR). This process involves creating a library of analogous compounds by introducing different functional groups and assessing their impact on biological activity.

In Silico Elucidation of Molecular Mechanisms and Biological Targets

Computational methods, such as molecular docking, are employed to predict the binding interactions of indazole derivatives with specific biological targets. These in silico studies help in understanding the molecular mechanisms of action and in identifying potential protein targets for newly synthesized compounds. For instance, molecular docking can be used to evaluate the binding affinity of derivatives of this compound against enzymes or receptors implicated in various diseases. This computational screening aids in prioritizing compounds for further experimental testing, thereby streamlining the drug discovery process.

In Vitro Biological Activity Assessment (e.g., Anticancer, Antioxidant, Antimicrobial Properties)

Derivatives synthesized from this compound are frequently subjected to a battery of in vitro assays to evaluate their biological activities. These assessments are crucial for identifying promising lead compounds for drug development.

Anticancer Activity: Numerous studies have investigated the potential of indazole derivatives as anticancer agents. For example, various extracts containing methyl ester derivatives have shown promising activity against different cancer cell lines, including colon and prostate cancer. nih.govnih.gov The cytotoxic effects of these compounds are often evaluated using assays like the MTT assay, which measures cell viability. ekb.eg

Antioxidant Activity: The antioxidant potential of compounds derived from this scaffold is another area of active research. The ability of these molecules to scavenge free radicals is often assessed using methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. nih.govekb.eg The presence of phenolic and flavonoid content in derivatives can contribute significantly to their antioxidant capacity. ekb.eg

Antimicrobial Properties: The search for new antimicrobial agents is a global health priority. Indazole-based compounds have shown promise in this area, with studies demonstrating their efficacy against a range of bacterial and fungal pathogens. nih.govmdpi.com The antimicrobial activity is typically determined by measuring the inhibition zones in agar diffusion assays and by determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC). nih.govmdpi.com

Table 1: In Vitro Biological Activities of Indazole Derivatives

| Biological Activity | Assay Method | Key Findings |

|---|---|---|

| Anticancer | MTT Assay | Significant inhibitory activity against prostate carcinoma (PC-3) cell lines. nih.gov |

| Antioxidant | DPPH Radical Scavenging | High inhibition rate of 89.2% at 200 µL/mL. nih.gov |

| Antimicrobial | Agar Disc Diffusion | Effective against Saccharomyces cerevisiae with a large inhibition zone. nih.gov |

| Antifungal | Broth Microdilution | Weak activity against Fusarium oxysporum. nih.gov |

| Antibacterial | Agar Well Diffusion | Strong activity against Pectobacterium carotovorum. nih.gov |

Synthesis of Bioactive Analogues and Intermediates (e.g., Indazole Analog of DL-Tryptophan)

This compound is a strategic intermediate for the synthesis of various bioactive analogues. Its chemical structure allows for the creation of molecules that mimic the structure of natural compounds, such as amino acids. For instance, it can be utilized in the synthesis of indazole analogues of DL-Tryptophan, which may exhibit unique biological properties due to the replacement of the indole (B1671886) ring with an indazole moiety. The synthesis of such analogues is a key strategy in medicinal chemistry to develop novel therapeutic agents with improved efficacy and selectivity. nih.govnih.gov

Contributions to Materials Science (e.g., Corrosion Inhibition Studies)

Beyond its applications in the life sciences, the indazole scaffold is also being explored in the field of materials science. One notable application is in the development of corrosion inhibitors. The heterocyclic nature of the indazole ring, with its nitrogen atoms, allows these molecules to adsorb onto metal surfaces, forming a protective layer that inhibits corrosion. Research in this area involves synthesizing various indazole derivatives and evaluating their corrosion inhibition efficiency on different metals and alloys in various corrosive environments.

Strategic Intermediate in Complex Organic Syntheses

The versatility of this compound makes it a valuable intermediate in multi-step organic syntheses. nmpharmtech.com Its functional groups can be selectively modified to introduce a wide range of chemical functionalities, enabling the construction of complex molecular architectures. nmpharmtech.comchemicalbook.com The indazole core can serve as a rigid scaffold upon which intricate side chains and functional groups can be appended, leading to the synthesis of novel compounds with diverse applications in pharmaceuticals, agrochemicals, and materials science.

Future Research Trajectories and Emerging Paradigms

Exploration of Unconventional Synthetic Pathways and Novel Catalytic Systems

The future of synthesizing 6-Hydroxy-3-indazolecarboxylic acid methyl ester and its analogs lies in the development of more efficient, sustainable, and unconventional synthetic routes. While traditional methods have proven effective, emerging research is focused on novel catalytic systems that offer enhanced reaction conditions and yields.

Furthermore, the exploration of photoredox catalysis and electrochemical synthesis offers green and sustainable alternatives to conventional methods. scilit.com These approaches utilize light or electricity to drive chemical reactions, often under mild conditions and with high selectivity. The application of such technologies to the synthesis of this compound could significantly reduce the environmental impact of its production.

Novel catalytic systems are also being explored. For example, the use of copper-catalyzed hydroamination could provide a direct route to the indazole core. mit.edusemanticscholar.org Research into the Davis-Beirut reaction, which allows for the synthesis of 2H-indazoles under alkaline conditions, may also offer new pathways to diverse derivatives. nih.gov The development of one-pot synthesis methodologies, such as the copper(I)-mediated synthesis of 2,3-dihydro-1H-indazoles, could streamline the production of related scaffolds. mdpi.com

Table 1: Emerging Catalytic Systems for Indazole Synthesis

| Catalytic System | Reaction Type | Potential Advantages |

| Rhodium(III) Complexes | C-H Activation/Annulation | High efficiency, step economy |

| Copper(I) Salts | Cyclization/Coupling | Mild reaction conditions, good yields |

| Photoredox Catalysts | Light-induced reactions | Sustainable, high selectivity |

| Electrochemical Methods | Electricity-driven synthesis | Green chemistry, precise control |

Advanced Functionalization Strategies for Enhanced Selectivity and Tunability

To fully harness the potential of this compound, the development of advanced functionalization strategies is paramount. These methods will allow for the precise modification of the molecule at specific positions, enabling the fine-tuning of its chemical and biological properties.

A key area of focus is the regioselective functionalization of the indazole core. acs.org The inherent reactivity of the different positions on the indazole ring (N-1, N-2, C-3, C-5, C-7) presents both a challenge and an opportunity. Recent advances in C-H functionalization offer a powerful tool for the direct introduction of various substituents onto the indazole scaffold, bypassing the need for pre-functionalized starting materials. rsc.orgresearchgate.netnih.gov For this compound, this could mean the selective introduction of functional groups at the C-4, C-5, or C-7 positions, leading to a diverse library of novel compounds.

Furthermore, the development of orthogonal protecting group strategies will be crucial for the sequential and selective functionalization of the molecule. This will enable chemists to introduce different functional groups at various positions in a controlled manner, leading to highly complex and tailored molecules. The use of removable activating groups can also direct functionalization to specific sites before being cleaved to reveal the final product. nih.gov

The tunability of the electronic properties of the indazole ring through the introduction of electron-donating or electron-withdrawing groups is another important avenue of research. This will not only influence the molecule's reactivity but also its photophysical properties, which is relevant for applications in materials science. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Indazole Design and Discovery

The convergence of synthetic chemistry and artificial intelligence (AI) is set to revolutionize the design and discovery of novel indazole derivatives. nih.govnih.gov Machine learning (ML) algorithms can be trained on vast datasets of chemical structures and their associated properties to predict the biological activity, toxicity, and pharmacokinetic profiles of new molecules. astrazeneca.comnih.gov

Furthermore, ML models can predict the outcome of chemical reactions, aiding in the optimization of synthetic routes and the discovery of novel synthetic pathways. nih.gov This can accelerate the synthesis of new derivatives of this compound. Quantitative Structure-Activity Relationship (QSAR) models, powered by ML, can help to understand the relationship between the chemical structure of indazole derivatives and their biological activity, providing valuable insights for the design of more potent and selective compounds. researchgate.netresearchgate.net

The integration of AI with automated synthesis platforms could create a closed-loop system for the rapid design, synthesis, and testing of new indazole derivatives, significantly accelerating the drug discovery process.

Table 2: Applications of AI and Machine Learning in Indazole Research

| AI/ML Application | Description | Potential Impact |

| De Novo Design | Generation of novel molecular structures with desired properties. | Accelerated discovery of new drug candidates. |

| Property Prediction | Prediction of biological activity, toxicity, and ADMET properties. | Prioritization of compounds for synthesis and testing. |

| Reaction Prediction | Prediction of reaction outcomes and optimization of synthetic routes. | Increased efficiency and success rate of synthesis. |

| QSAR Modeling | Elucidation of structure-activity relationships. | Rational design of more potent and selective molecules. |

Expansion into Novel Research Areas and Interdisciplinary Applications

The unique structural and electronic properties of the indazole scaffold pave the way for the expansion of research on this compound into new and exciting interdisciplinary fields.

In medicinal chemistry, the indazole core is a "privileged structure," appearing in numerous compounds with a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties. nih.govpnrjournal.comresearchgate.net Future research will likely focus on exploring the potential of this compound and its derivatives as therapeutic agents for a variety of diseases. The hydroxy and carboxylic acid ester functionalities provide convenient handles for further chemical modification and conjugation to other molecules, such as targeting ligands or imaging agents.

Beyond medicine, the photophysical properties of indazole derivatives make them promising candidates for applications in materials science. researchgate.net Their fluorescence and potential for use as organic light-emitting diodes (OLEDs) or sensors could be explored. The ability to tune their electronic properties through functionalization opens up possibilities for their use in organic electronics. mdpi.com

In the field of agrochemicals, the biological activity of indazole derivatives could be harnessed for the development of new pesticides or herbicides. The structural diversity that can be achieved through advanced functionalization strategies will be key to identifying compounds with high efficacy and low environmental impact. The interdisciplinary nature of these future research trajectories underscores the broad potential of this compound as a versatile building block for the creation of novel and functional molecules.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-hydroxy-3-indazolecarboxylic acid methyl ester, and how can reaction conditions be optimized for yield?

- Methodology : The synthesis typically involves cyclization of appropriate precursors (e.g., phenylhydrazones or hydrazine derivatives) followed by esterification. For example, cyclization under acidic or catalytic conditions forms the indazole core, which is then esterified using methanol and acid catalysts like H₂SO₄ . Optimization includes adjusting reaction time (e.g., 4–24 hours for alkylation steps), temperature, and stoichiometry of reagents (e.g., K₂CO₃ as a base for alkylation) to improve yields (49–67% reported in similar indazole esters) .

Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?

- Methodology : Use a combination of NMR (¹H/¹³C) to identify proton environments (e.g., indazole ring protons at δ 7.2–8.5 ppm) and ester carbonyl signals (~δ 165–170 ppm). Mass spectrometry (HRMS) confirms molecular weight (e.g., [M]⁺ for C₁₀H₁₀N₂O₃ expected at ~218.08). HPLC with UV detection (λ ~254 nm) assesses purity (>95% for pharmaceutical-grade material) .

Advanced Research Questions

Q. What strategies address low yields in alkylation or esterification steps during synthesis?

- Methodology : Low yields often stem from steric hindrance or competing side reactions. Strategies include:

- Solvent selection : Polar aprotic solvents like DMF enhance nucleophilicity .

- Protecting groups : Temporarily block the hydroxyl group during alkylation to prevent undesired side reactions .

- Catalysis : Transition-metal catalysts (e.g., Pd for cross-coupling) or phase-transfer catalysts improve reaction efficiency .

Q. How do substituents on the indazole ring influence biological activity, and how can SAR studies be designed?

- Methodology : Introduce substituents via electrophilic aromatic substitution (e.g., bromination at position 6) or nucleophilic acyl substitution on the ester moiety. For SAR:

- Synthesize derivatives with varied substituents (e.g., halogens, methoxy groups) .

- Test in vitro bioactivity (e.g., enzyme inhibition assays) and correlate with computational docking studies to identify key binding interactions .

Q. How can contradictory data in spectral analysis (e.g., unexpected NMR shifts) be resolved?

- Methodology : Contradictions may arise from tautomerism or solvent effects. Solutions include:

- Variable-temperature NMR to detect tautomeric equilibria.

- 2D NMR (COSY, HSQC) to assign overlapping signals.

- X-ray crystallography for unambiguous regiochemical confirmation .

Experimental Design & Data Analysis

Q. What are the best practices for optimizing multi-step syntheses of indazole derivatives?

- Methodology :

- Stepwise monitoring : Use TLC or LC-MS after each step to track intermediate formation.

- Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., temperature, catalyst loading) .

- Scale-up considerations : Ensure solvent removal and purification (e.g., column chromatography) are feasible at larger scales .

Q. How can stability issues (e.g., ester hydrolysis) be mitigated during storage or biological assays?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.